molecular formula C13H14N2O4S B14883175 3-Amino-6-(tert-butyl)thieno[2,3-b]pyridine-2,4-dicarboxylic acid

3-Amino-6-(tert-butyl)thieno[2,3-b]pyridine-2,4-dicarboxylic acid

Cat. No.: B14883175
M. Wt: 294.33 g/mol
InChI Key: XZMJTRJETFGVKP-UHFFFAOYSA-N
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Description

3-Amino-6-(tert-butyl)thieno[2,3-b]pyridine-2,4-dicarboxylic acid is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(tert-butyl)thieno[2,3-b]pyridine-2,4-dicarboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of acyclic precursors such as pentane-2,4-diones with cyanothioacetamide and α-halo ketones in the presence of a base like sodium ethoxide . The reaction is carried out in a solvent like DMF at elevated temperatures to facilitate cyclization and formation of the thieno[2,3-b]pyridine ring system.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(tert-butyl)thieno[2,3-b]pyridine-2,4-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 3-Amino-6-(tert-butyl)thieno[2,3-b]pyridine-2,4-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it has been studied as an inhibitor of mycobacterial oxidative phosphorylation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-(tert-butyl)thieno[2,3-b]pyridine-2,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new drugs and materials with tailored properties.

Properties

Molecular Formula

C13H14N2O4S

Molecular Weight

294.33 g/mol

IUPAC Name

3-amino-6-tert-butylthieno[2,3-b]pyridine-2,4-dicarboxylic acid

InChI

InChI=1S/C13H14N2O4S/c1-13(2,3)6-4-5(11(16)17)7-8(14)9(12(18)19)20-10(7)15-6/h4H,14H2,1-3H3,(H,16,17)(H,18,19)

InChI Key

XZMJTRJETFGVKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C(=C1)C(=O)O)C(=C(S2)C(=O)O)N

Origin of Product

United States

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